

A Comprehensive Spectroscopic Guide to 4-Phenoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenoxybenzonitrile

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This technical guide provides a detailed overview of the spectral data for **4-Phenoxybenzonitrile** ($C_{13}H_9NO$), a molecule of interest in various fields of chemical research and development. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabular format, alongside the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for **4-Phenoxybenzonitrile**.

1H NMR Data

Table 1: 1H NMR Spectral Data of **4-Phenoxybenzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.63	d	9.0	2	H-2, H-6
7.44	t	7.9	2	H-3', H-5'
7.26	t	7.4	1	H-4'
7.12	d	8.2	2	H-2', H-6'
7.03	d	9.0	2	H-3, H-5

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

^{13}C NMR Data

Table 2: ^{13}C NMR Spectral Data of **4-Phenoxybenzonitrile**

Chemical Shift (δ) ppm	Assignment
162.2	C-4
155.0	C-1'
134.0	C-2, C-6
130.2	C-3', C-5'
125.4	C-4'
120.5	C-2', C-6'
118.6	C-3, C-5
118.5	CN
107.8	C-1

Solvent: CDCl_3 , Proton Decoupled

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands of **4-Phenoxybenzonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Medium	Aromatic C-H Stretch
2228	Strong	C≡N Stretch (Nitrile)
1587	Strong	Aromatic C=C Stretch
1487	Strong	Aromatic C=C Stretch
1246	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
1196	Strong	Symmetric C-O-C Stretch (Aryl Ether)
878	Strong	Aromatic C-H Bending (para-disubstituted)
839	Strong	Aromatic C-H Bending
752	Strong	Aromatic C-H Bending (monosubstituted)
692	Strong	Aromatic C-H Bending (monosubstituted)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of **4-Phenoxybenzonitrile** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
195	100	[M] ⁺ (Molecular Ion)
167	15	[M-CO] ⁺
139	25	[M-C ₂ H ₂ O] ⁺
92	10	[C ₆ H ₄ O] ⁺
77	30	[C ₆ H ₅] ⁺
65	15	[C ₅ H ₅] ⁺
51	20	[C ₄ H ₃] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Phenoxybenzonitrile** (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl_3 , ~0.7 mL). A small amount of tetramethylsilane (TMS) was added as an internal standard. The solution was transferred to a 5 mm NMR tube.

- ¹H NMR: The proton NMR spectrum was recorded on a 400 MHz spectrometer. Data was acquired with a 30-degree pulse angle and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- ¹³C NMR: The carbon-13 NMR spectrum was acquired on the same instrument at a frequency of 100 MHz. The spectrum was obtained with proton decoupling. A 45-degree pulse angle and a relaxation delay of 2 seconds were used, and 1024 scans were accumulated to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

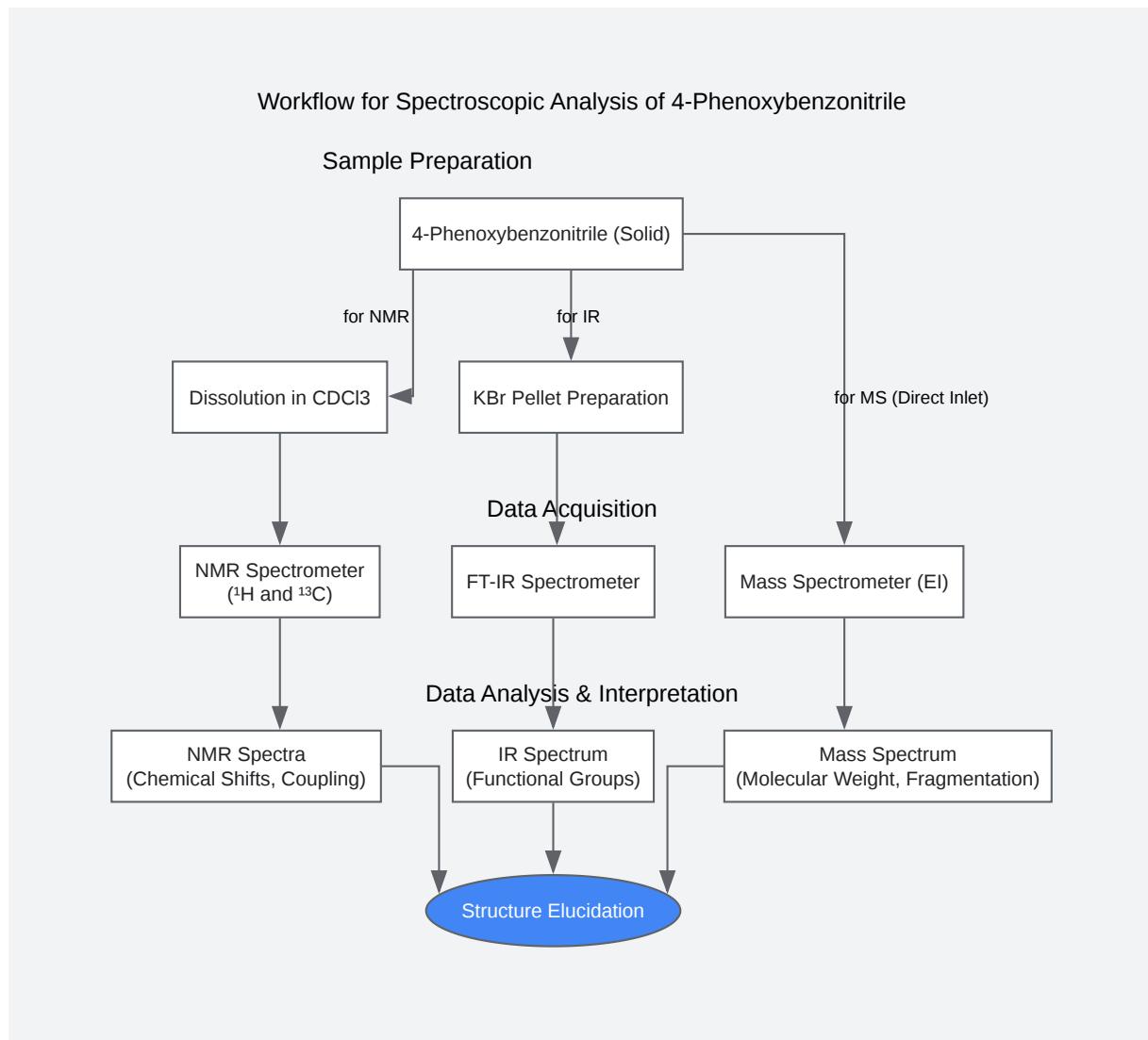
The infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of **4-Phenoxybenzonitrile** was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was recorded on a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the solid sample was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were ionized by a beam of electrons with an energy of 70 eV. The resulting ions were accelerated and separated by a quadrupole mass analyzer. The detector recorded the abundance of ions at each mass-to-charge ratio (m/z).

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Phenoxybenzonitrile**.

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Workflow for Spectroscopic Analysis

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com